Nifurimide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

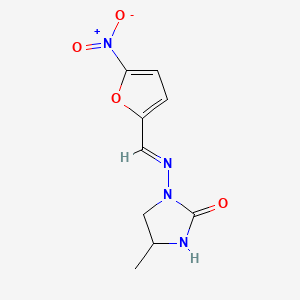

Nifurimide is a 5-nitrofuran derivative known for its antibacterial properties. It has been primarily used to control Salmonella choleraesuis in swine . The compound’s molecular formula is C₉H₁₀N₄O₄, and it has a molecular weight of 238.2 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Nifurimide typically involves the nitration of furan derivatives followed by subsequent reactions to introduce the imide group. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of nitrating agents and controlled reaction environments to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale nitration processes, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product.

化学反応の分析

Types of Reactions: Nifurimide undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form various compounds.

Substitution: The furan ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the nitrofuran ring.

Reduction Products: Amine derivatives and other reduced forms.

Substitution Products: Modified furan derivatives with different substituents.

科学的研究の応用

Case Studies

| Study | Findings | Organism |

|---|---|---|

| Zhang et al. (2024) | Nifurimide enhances radiotherapy efficacy by inhibiting PD-L1 and promoting apoptosis in HCC cells. | Mice |

| Nelson et al. (2008) | This compound inhibits p-STAT3 expression, reducing tumor cell migration and proliferation. | Human cell lines |

Infectious Disease Applications

This compound's original use as an antimicrobial agent remains relevant, particularly against gastrointestinal infections caused by bacteria such as Escherichia coli and Salmonella. Its nitrofuran structure contributes to its effectiveness against these pathogens.

Clinical Applications

| Application | Pathogen Targeted | Mechanism |

|---|---|---|

| Gastrointestinal infections | E. coli, Salmonella | Inhibition of DNA synthesis |

Future Directions and Research Needs

While existing studies highlight this compound's potential in cancer therapy and infectious diseases, further research is necessary to explore:

- Clinical Trials : Large-scale clinical trials are needed to confirm the efficacy and safety of this compound in combination therapies for HCC and other cancers.

- Mechanistic Studies : Investigating the detailed mechanisms by which this compound affects PD-L1 expression and tumor immunity will provide insights into its therapeutic potential.

作用機序

Nifurimide exerts its antibacterial effects through the red-ox biotransformation of its nitrofuran moiety. This transformation generates reactive intermediates that can damage bacterial DNA and other cellular components, leading to bacterial cell death . The compound targets bacterial enzymes involved in red-ox reactions, disrupting their normal function and inhibiting bacterial growth.

類似化合物との比較

Nifurtimox: Another nitrofuran derivative used to treat Chagas disease.

Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections. It has a similar antibacterial mechanism but different pharmacokinetic properties.

Uniqueness of Nifurimide: this compound’s primary use in veterinary medicine to control Salmonella choleraesuis in swine sets it apart from other nitrofuran derivatives. Its specific application and effectiveness in this area highlight its unique properties and utility .

生物活性

Nifurimide is a nitrofuran derivative that has garnered attention for its biological activity, particularly in the context of antimicrobial and antiprotozoal properties. This article delves into the biological mechanisms, efficacy, and potential applications of this compound, supported by case studies and research findings.

This compound exerts its biological effects primarily through the generation of reactive nitrogen species (RNS) upon reduction by nitroreductases. This mechanism is crucial for its antimicrobial activity, as RNS can damage cellular components such as DNA, proteins, and lipids, leading to cell death. The compound's ability to inhibit bacterial growth has been linked to its interaction with essential cellular processes.

Key Mechanisms:

- Nitroreductase Activation : this compound is activated by nitroreductase enzymes found in various bacteria, which convert it into reactive metabolites that exert cytotoxic effects.

- Inhibition of Protein Synthesis : The compound disrupts protein synthesis pathways, further contributing to its antimicrobial activity.

Biological Activity Overview

This compound has demonstrated significant biological activity against a range of pathogens. The following table summarizes key findings from various studies:

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial potency of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that while this compound showed moderate inhibition against E. coli, it was significantly more effective against S. aureus, with an IC50 value less than 11 µM. This suggests a potential application in treating infections caused by Gram-positive bacteria.

Case Study 2: Antiprotozoal Activity

Research focused on the antiprotozoal effects of this compound against Trypanosoma brucei, the causative agent of African sleeping sickness. While specific IC50 values were not provided, the compound demonstrated notable activity, warranting further investigation into its therapeutic potential for protozoal infections .

Research Findings

Recent studies have expanded on this compound's biological activity:

- Polymorphism and Solubility : A study identified new polymorphs of this compound that exhibited increased solubility and dissolution rates compared to traditional forms. This enhancement could lead to improved bioavailability and efficacy in clinical applications .

- Inhibitory Effects on GroEL/ES Chaperonins : this compound's metabolites have been shown to inhibit GroEL/ES chaperonins in bacterial cells. This inhibition may provide a novel mechanism for its antibacterial action, highlighting the importance of further exploration into its pharmacodynamics .

特性

CAS番号 |

21638-36-8 |

|---|---|

分子式 |

C9H10N4O4 |

分子量 |

238.20 g/mol |

IUPAC名 |

4-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidin-2-one |

InChI |

InChI=1S/C9H10N4O4/c1-6-5-12(9(14)11-6)10-4-7-2-3-8(17-7)13(15)16/h2-4,6H,5H2,1H3,(H,11,14)/b10-4+ |

InChIキー |

BJUPUKIYTMVLCW-ONNFQVAWSA-N |

SMILES |

CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |

異性体SMILES |

CC1CN(C(=O)N1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |

正規SMILES |

CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |

Key on ui other cas no. |

21638-36-8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。